![molecular formula C13H8OS2 B166777 2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane CAS No. 126624-07-5](/img/structure/B166777.png)
2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane is a naturally occurring organosulfur compound, primarily isolated from plants in the Asteraceae family It is known for its deep red color and phototoxic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane can be synthesized through several methods, although its natural extraction from plants remains the most common. The synthetic routes typically involve the formation of the 1,2-dithiin ring system, which is a characteristic feature of thiarubrines. One common synthetic route includes the reaction of appropriate alkyne precursors under controlled conditions to form the dithiin ring.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial production methods in the future.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into thiols and other reduced sulfur compounds.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiarubrine derivatives.
Scientific Research Applications
2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of organosulfur compounds and their photochemical properties.
Biology: this compound exhibits antimicrobial and antiviral activities, making it a subject of interest in biological studies.
Medicine: The compound’s phototoxic properties are being explored for potential use in photodynamic therapy for cancer treatment.
Industry: this compound’s unique chemical properties make it a candidate for developing new materials and chemical processes.
Mechanism of Action
2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane exerts its effects primarily through its phototoxicity. Upon exposure to ultraviolet or visible light, this compound undergoes photochemical reactions that generate reactive intermediates. These intermediates can damage cellular components, leading to antimicrobial and antiviral effects. The molecular targets include cellular membranes and nucleic acids, which are disrupted by the reactive species generated during photolysis .
Comparison with Similar Compounds
Thiarubrine A: Another member of the thiarubrine family with similar phototoxic properties.
Thiarubrine B: Known for its antimicrobial activity and photochemical behavior.
Thiophenes: Structurally related compounds that also exhibit phototoxicity but differ in their specific chemical reactivity and applications.
Properties
CAS No. |
126624-07-5 |
|---|---|
Molecular Formula |
C13H8OS2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane |
InChI |
InChI=1S/C13H8OS2/c1-2-5-12-8-9-13(16-15-12)7-4-3-6-11-10-14-11/h8-9,11H,10H2,1H3 |
InChI Key |
UNABNUQQYPYJEQ-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC=C(SS1)C#CC#CC2CO2 |
Canonical SMILES |
CC#CC1=CC=C(SS1)C#CC#CC2CO2 |
Synonyms |
thiarubrine D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


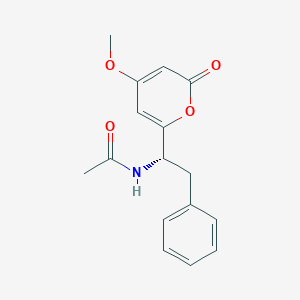
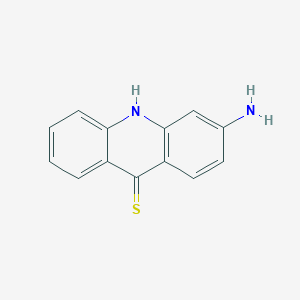
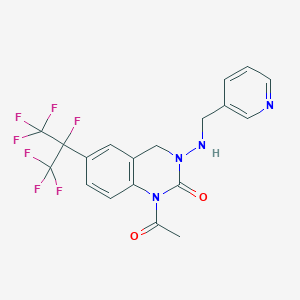
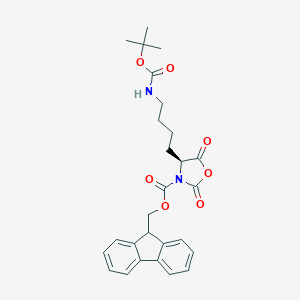


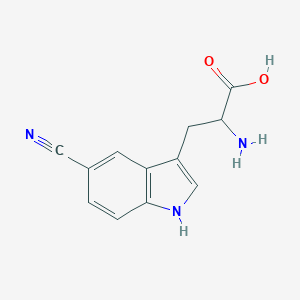

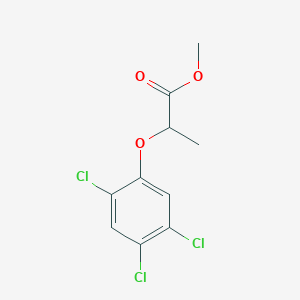
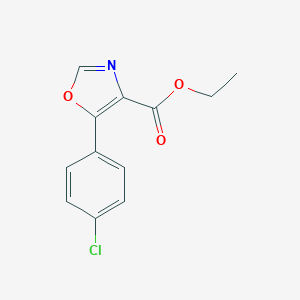
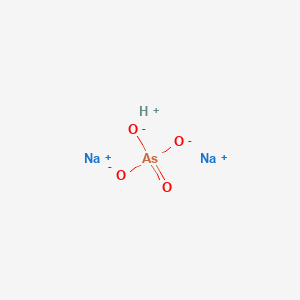
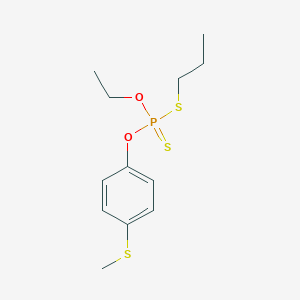
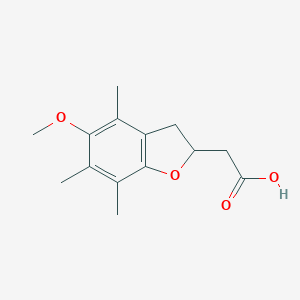
![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)
